Ethyl 2-aminopropanoate hydrochloride

Catalog No.
S1482537
CAS No.
617-27-6
M.F
C5H12ClNO2
M. Wt
153.61 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-aminopropanoate hydrochloride

CAS Number

617-27-6

Product Name

Ethyl 2-aminopropanoate hydrochloride

IUPAC Name

ethyl 2-aminopropanoate;hydrochloride

Molecular Formula

C5H12ClNO2

Molecular Weight

153.61 g/mol

InChI

InChI=1S/C5H11NO2.ClH/c1-3-8-5(7)4(2)6;/h4H,3,6H2,1-2H3;1H

InChI Key

JCXLZWMDXJFOOI-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)N.Cl

Synonyms

NSC 46032

Canonical SMILES

CCOC(=O)C(C)[NH3+].[Cl-]

Potential Applications:

  • Organic synthesis: Ethyl 2-aminopropanoate hydrochloride possesses a reactive amine group and an ester group, making it a potential building block for the synthesis of more complex organic molecules. However, specific examples of its utilization in this context are not readily available in scientific literature.
  • Biological studies: The amino acid backbone of ethyl 2-aminopropanoate hydrochloride shares some structural similarities with naturally occurring amino acids. This raises the possibility that it could be used in studies investigating specific biological processes, such as protein-protein interactions or enzyme activity. However, further research is needed to explore this potential application.

Additional considerations:

  • Suppliers of ethyl 2-aminopropanoate hydrochloride typically emphasize that it is for research use only and not intended for human or animal consumption [].
  • Due to the limited research on this compound, safety data and handling information should be obtained from the supplier before any experimentation [, ].

Ethyl 2-aminopropanoate hydrochloride, also known as (S)-Ethyl 2-aminopropanoate hydrochloride or L-Alanine ethyl ester hydrochloride, is a chemical compound derived from the amino acid L-alanine []. It holds significance in scientific research primarily as a precursor or intermediate in the synthesis of other valuable compounds, particularly pharmaceuticals and bioactive molecules [].


Molecular Structure Analysis

The molecule consists of an ethyl ester group (CH3CH2O-C=O) attached to a central carbon atom. This carbon also bears an amino group (NH2) and a hydrogen atom. The molecule exists as a salt with hydrochloric acid (HCl), contributing a chloride ion (Cl-) [].

Key features of the structure include:

  • The presence of a chiral center (the central carbon) makes it a potentially stereochemically interesting molecule, meaning it can exist in two mirror-image forms [].
  • The combination of an amine group and an ester group provides functional groups for further chemical modifications.

Chemical Reactions Analysis

Several chemical reactions involving Ethyl 2-Aminopropanoate Hydrochloride are relevant in scientific research:

  • Synthesis: There are various methods for synthesizing this compound. One common approach involves the reaction of L-alanine with ethanol in the presence of an acid catalyst [].

Balanced chemical equation:

CH3CH(NH2)COOH (L-alanine) + C2H5OH (ethanol) -> CH3CH(NH2)COOCH2CH3 (ethyl 2-aminopropanoate) + H2O (water)

  • Esterification

    The ester bond in the molecule can be hydrolyzed under acidic or basic conditions, yielding L-alanine and ethanol [].

  • Condensation reactions

    The amine group can participate in condensation reactions with various aldehydes or ketones to form new C-N bonds, leading to more complex molecules [].


Physical And Chemical Properties Analysis

  • Physical state: Likely a white crystalline solid at room temperature.
  • Melting point: Expected to be relatively high due to the presence of ionic bonding between the molecule and hydrochloric acid.
  • Boiling point: Likely moderate to high due to the presence of the ester group.
  • Solubility: Presumed to be soluble in water and polar organic solvents due to the presence of both ionic and polar functional groups.
  • Stability: The molecule might be susceptible to hydrolysis under acidic or basic conditions due to the presence of the ester bond.

As Ethyl 2-Aminopropanoate Hydrochloride serves primarily as a synthetic intermediate, a specific mechanism of action within biological systems is not applicable.

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
  • Handle the compound in a well-ventilated fume hood.
  • Avoid contact with skin and eyes.
  • Dispose of the compound according to local regulations.

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

617-27-6
6331-09-5
1115-59-9

General Manufacturing Information

Alanine, ethyl ester, hydrochloride (1:1): INACTIVE

Dates

Modify: 2023-09-19

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